molecular formula C19H20N2O5 B11425474 N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11425474
M. Wt: 356.4 g/mol
InChI Key: CGPXZTCSVOLNBQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of methoxy-substituted phenyl groups and an oxazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Substitution Reactions: The introduction of the methoxy groups on the phenyl rings can be achieved through electrophilic aromatic substitution reactions. Methoxy groups are typically introduced using methanol in the presence of a catalyst such as sulfuric acid.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the oxazole derivative with an appropriate amine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group in the carboxamide, potentially leading to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features may allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find use in the development of new agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the 4-methoxyphenyl group, leading to different reactivity and properties.

    3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the 3,4-dimethoxyphenyl group, affecting its chemical behavior and applications.

    N-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide:

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of both methoxy-substituted phenyl groups and the oxazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H20N2O5/c1-23-14-7-4-12(5-8-14)15-11-18(26-21-15)19(22)20-13-6-9-16(24-2)17(10-13)25-3/h4-10,18H,11H2,1-3H3,(H,20,22)

InChI Key

CGPXZTCSVOLNBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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